2-[Ethyl(3-nitrophenyl)amino]ethan-1-ol
Description
2-[Ethyl(3-nitrophenyl)amino]ethan-1-ol is a nitroaromatic compound featuring an ethanol backbone substituted with an ethylamino group linked to a 3-nitrophenyl moiety. The compound’s physicochemical properties (e.g., solubility, melting point) are inferred from structurally related nitroaromatics, such as 1-(3-nitrophenyl)ethanone (m.p. ~167°C) .
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(N-ethyl-3-nitroanilino)ethanol |
InChI |
InChI=1S/C10H14N2O3/c1-2-11(6-7-13)9-4-3-5-10(8-9)12(14)15/h3-5,8,13H,2,6-7H2,1H3 |
InChI Key |
ODHJFBCIWAORTB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-({2-[(3-Nitrophenyl)amino]quinazolin-4-yl}amino)ethan-1-ol (4d)
- Structure: Shares the 3-nitrophenyl and ethanolamine motifs but incorporates a quinazoline ring.
- Synthesis: Prepared via refluxing 3-nitroaniline with a quinazoline precursor in ethanol/DMF, yielding 48% after chromatography .
- Reactivity: The quinazoline core enables heterocyclic interactions, contrasting with the simpler ethylaminoethanol structure of the target compound.
(E)-1-Benzylidene-2-(3-nitrophenyl)hydrazines
- Structure: Feature a hydrazine linker instead of an ethylaminoethanol group.
- Synthesis : Solvent-free method achieves >75% yield via Buchner filtration, outperforming solvent-based routes .
- Reactivity : Undergo Hammett correlation studies due to substituent effects on the nitro group .
1-(3-Nitrophenyl)ethanone
- Structure: Replaces the ethylaminoethanol group with a ketone.
- Physical Properties : Higher melting point (~167°C) due to crystalline packing of the ketone .
- Reactivity : The nitro group directs electrophilic substitution, whereas the target compound’s amine and hydroxyl groups may favor nucleophilic or coordination chemistry.
2-Ethyl Hexylamine
- Structure : Shares the ethylamine group but lacks nitro and hydroxyl substituents.
- Applications : Used in surfactants and agrochemicals, suggesting industrial relevance for the target compound if functionalized appropriately.
Undecylenic Acid Esters (e.g., 2-Ethyl Hexyl Esters)
- Structure: Esters of ethanol derivatives with long alkyl chains.
- Physicochemical Data : NMR signals for ester O-CH2 protons (3.9–4.0 ppm) and C=O peaks (~172 ppm) contrast with the target compound’s expected amine and hydroxyl signals.
- Applications: Lubricants with high viscosity indices, demonstrating how ethanol derivatives can be tailored for industrial uses .
Comparative Analysis Tables
Table 2: Physical and Spectral Properties
*Predicted lower than 1-(3-nitrophenyl)ethanone due to hydroxyl group disruption.
Key Research Findings
- Bioactivity Potential: Nitroaromatic hydrazines exhibit antimicrobial activity , warranting similar assays for the target compound.
- Hazard Profile : Ethylamine derivatives like 2-ethyl hexylamine are corrosive , implying need for careful handling during synthesis.
- Structural Flexibility: Ethanol backbones can be functionalized into esters (lubricants ) or amines (pharmaceutical intermediates), highlighting the target compound’s versatility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
